molecular formula C10H21BrO B15315005 3-(Bromomethyl)-1-ethoxy-3-methylhexane

3-(Bromomethyl)-1-ethoxy-3-methylhexane

Cat. No.: B15315005
M. Wt: 237.18 g/mol
InChI Key: OASOFVPWWVPKPN-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-ethoxy-3-methylhexane is an organic compound characterized by the presence of a bromomethyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-ethoxy-3-methylhexane typically involves the bromination of 1-ethoxy-3-methylhexane. This can be achieved through the reaction of 1-ethoxy-3-methylhexane with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-ethoxy-3-methylhexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-1-ethoxy-3-methylhexane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-ethoxy-3-methylhexane involves its reactivity towards nucleophiles, which allows it to participate in substitution reactions. The bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-ethoxy-3-methylhexane
  • 3-(Iodomethyl)-1-ethoxy-3-methylhexane
  • 3-(Hydroxymethyl)-1-ethoxy-3-methylhexane

Uniqueness

3-(Bromomethyl)-1-ethoxy-3-methylhexane is unique due to the presence of the bromomethyl group, which offers a balance between reactivity and stability. Compared to its chloro and iodo analogs, the bromomethyl group provides moderate reactivity, making it suitable for a wide range of synthetic applications .

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

3-(bromomethyl)-1-ethoxy-3-methylhexane

InChI

InChI=1S/C10H21BrO/c1-4-6-10(3,9-11)7-8-12-5-2/h4-9H2,1-3H3

InChI Key

OASOFVPWWVPKPN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCOCC)CBr

Origin of Product

United States

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